N-[2-(TERT-BUTYLSULFANYL)ETHYL]-4-[N-(PROP-2-EN-1-YL)METHANESULFONAMIDO]BENZAMIDE
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Overview
Description
N-[2-(TERT-BUTYLSULFANYL)ETHYL]-4-[N-(PROP-2-EN-1-YL)METHANESULFONAMIDO]BENZAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a tert-butylsulfanyl group, a prop-2-en-1-yl group, and a methanesulfonamido group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(TERT-BUTYLSULFANYL)ETHYL]-4-[N-(PROP-2-EN-1-YL)METHANESULFONAMIDO]BENZAMIDE typically involves multiple steps, including the introduction of the tert-butylsulfanyl group, the prop-2-en-1-yl group, and the methanesulfonamido group to the benzamide core. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
N-[2-(TERT-BUTYLSULFANYL)ETHYL]-4-[N-(PROP-2-EN-1-YL)METHANESULFONAMIDO]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are typical.
Substitution: Halogenating agents or nitrating agents under acidic conditions are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tert-butylsulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine.
Scientific Research Applications
N-[2-(TERT-BUTYLSULFANYL)ETHYL]-4-[N-(PROP-2-EN-1-YL)METHANESULFONAMIDO]BENZAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(TERT-BUTYLSULFANYL)ETHYL]-4-[N-(PROP-2-EN-1-YL)METHANESULFONAMIDO]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(tert-butylsulfanyl)ethyl]benzamide
- N-[2-(tert-butylsulfanyl)ethyl]-4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide
Uniqueness
N-[2-(TERT-BUTYLSULFANYL)ETHYL]-4-[N-(PROP-2-EN-1-YL)METHANESULFONAMIDO]BENZAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(2-tert-butylsulfanylethyl)-4-[methylsulfonyl(prop-2-enyl)amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S2/c1-6-12-19(24(5,21)22)15-9-7-14(8-10-15)16(20)18-11-13-23-17(2,3)4/h6-10H,1,11-13H2,2-5H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAXVPBPRRMKNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCNC(=O)C1=CC=C(C=C1)N(CC=C)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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